1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine
Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a 4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions to form the piperazine ring.
Introduction of the 2,5-dimethoxyphenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the 4-methoxybenzyl group: The final step is the alkylation of the piperazine nitrogen with 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxybenzyl group but different core structure.
4-Amino-2-(trifluoromethyl)benzonitrile: Another aromatic compound with different functional groups.
Dimethyl 2,6-pyridinedicarboxylate: A compound with a similar aromatic structure but different substituents.
Uniqueness
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is unique due to its specific combination of functional groups and the presence of both a sulfonyl and methoxybenzyl group on the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-25-17-6-4-16(5-7-17)15-21-10-12-22(13-11-21)28(23,24)20-14-18(26-2)8-9-19(20)27-3/h4-9,14H,10-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIGZJNDTNLHDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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